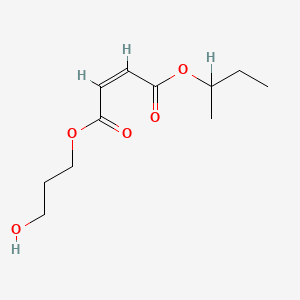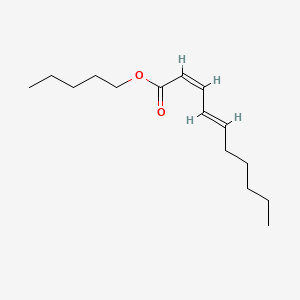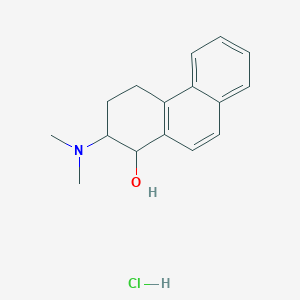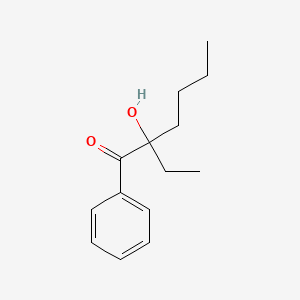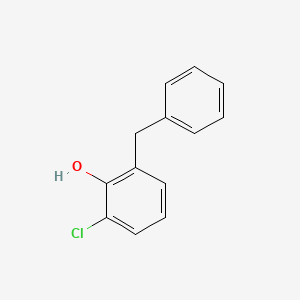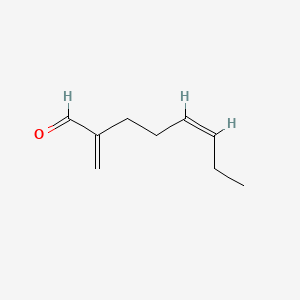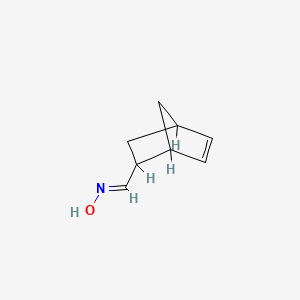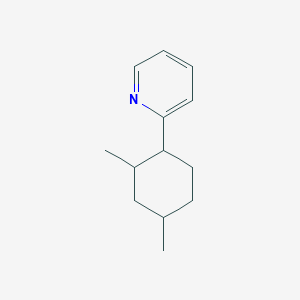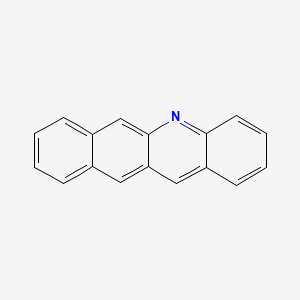
Methyl zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl zinc, with the chemical formula CH₃Zn, is an organozinc compound. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl zinc can be synthesized through the reaction of zinc with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether or tetrahydrofuran. The general reaction is as follows:
Zn+CH3I→CH3ZnI
Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and maximize yield. The use of specialized equipment to handle the pyrophoric nature of this compound is essential.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl zinc undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and methane.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is transferred to an electrophile.
Common Reagents and Conditions:
Oxidation: Oxygen or air can oxidize this compound.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or other electrophiles in an inert solvent.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and methane (CH₄).
Reduction: Various reduced organic compounds.
Substitution: New organozinc compounds with different alkyl groups.
Applications De Recherche Scientifique
Methyl zinc has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, although its high reactivity limits its direct use.
Medicine: Limited direct applications due to its reactivity, but derivatives and related compounds are studied for potential therapeutic uses.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl zinc involves its ability to act as a nucleophile, donating its methyl group to electrophiles. This reactivity is due to the polar nature of the carbon-zinc bond, where the carbon is partially negative and the zinc is partially positive. This polarization facilitates the transfer of the methyl group to various substrates.
Comparaison Avec Des Composés Similaires
- Diethyl zinc (C₂H₅)₂Zn
- Dimethyl cadmium (CH₃)₂Cd
- Dimethyl mercury (CH₃)₂Hg
Comparison:
- Reactivity: Methyl zinc is highly reactive and pyrophoric, similar to diethyl zinc but more reactive than dimethyl cadmium and dimethyl mercury.
- Toxicity: this compound is less toxic compared to dimethyl cadmium and dimethyl mercury, which are highly toxic and pose significant health risks.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for its higher reactivity and lower toxicity.
This compound stands out due to its unique combination of high reactivity and relatively lower toxicity, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
42217-98-1 |
|---|---|
Formule moléculaire |
CH3Zn- |
Poids moléculaire |
80.4 g/mol |
Nom IUPAC |
carbanide;zinc |
InChI |
InChI=1S/CH3.Zn/h1H3;/q-1; |
Clé InChI |
DXRNQWQBMGZRJX-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


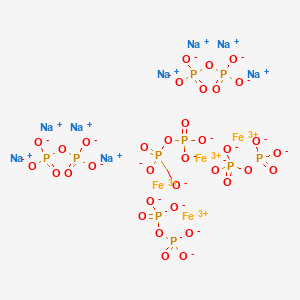


![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
